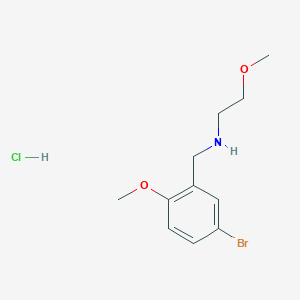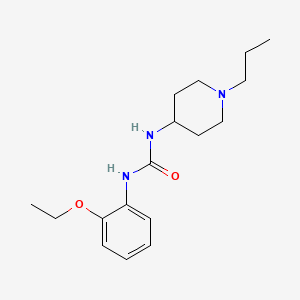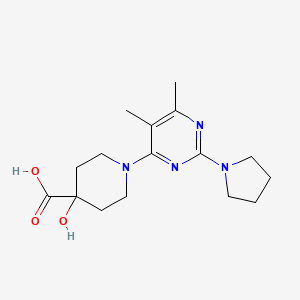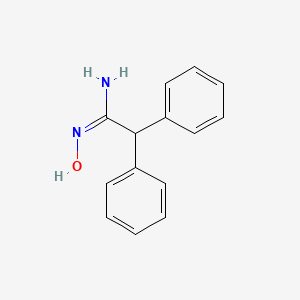![molecular formula C17H19N3O3S B5377619 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide](/img/structure/B5377619.png)
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide, also known as MTCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTCP is a proline-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide is not fully understood. However, studies have suggested that it may act as a free radical scavenger and inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, its stability and solubility in certain solvents can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide. One area of interest is its potential use as a drug delivery system. Researchers are also investigating its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide is a proline-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has been synthesized using various methods. One of the most common methods involves the reaction of proline with 3-methoxybenzaldehyde and 2-amino-4-methylthiazole in the presence of a catalyst. The resulting product is then purified using chromatography techniques. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Applications De Recherche Scientifique
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging purposes.
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-14(17(22)20-8-4-7-13(20)15(18)21)24-16(19-10)11-5-3-6-12(9-11)23-2/h3,5-6,9,13H,4,7-8H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQBLSSXCMXTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5377570.png)
![N-methyl-5-(1,4-oxazepan-4-ylmethyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5377575.png)

![3-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5377586.png)

![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)
![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)



![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)